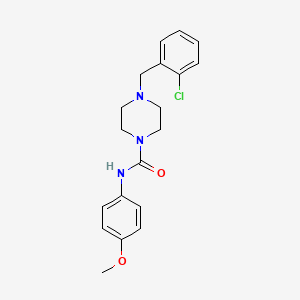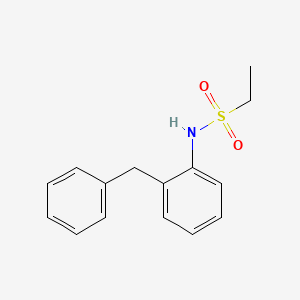
2-(allylthio)-N-4-pyridinylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(allylthio)-N-4-pyridinylbenzamide, also known as ABT-751, is a novel anticancer agent that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
2-(allylthio)-N-4-pyridinylbenzamide binds to the colchicine binding site of tubulin, which is a protein that makes up microtubules. Microtubules are responsible for the organization of the cytoskeleton and are critical for cell division. By binding to the colchicine binding site, 2-(allylthio)-N-4-pyridinylbenzamide prevents the formation of microtubules, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(allylthio)-N-4-pyridinylbenzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-(allylthio)-N-4-pyridinylbenzamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that 2-(allylthio)-N-4-pyridinylbenzamide inhibits tumor growth in mouse models of breast, lung, colon, ovarian, and prostate cancer. 2-(allylthio)-N-4-pyridinylbenzamide has also been shown to be well-tolerated in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(allylthio)-N-4-pyridinylbenzamide is that it has shown efficacy against a wide range of cancer cell lines, making it a promising candidate for the treatment of various types of cancer. Another advantage is that it has been shown to be well-tolerated in animal models, indicating that it may have a favorable safety profile in humans. One limitation of 2-(allylthio)-N-4-pyridinylbenzamide is that its synthesis yield is relatively low, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for the research of 2-(allylthio)-N-4-pyridinylbenzamide. One potential direction is to investigate its efficacy in combination with other anticancer agents. Another direction is to investigate its potential use in targeted drug delivery systems. Additionally, further studies are needed to elucidate the molecular mechanisms of 2-(allylthio)-N-4-pyridinylbenzamide's anticancer effects and to optimize its synthesis yield.
Conclusion:
In conclusion, 2-(allylthio)-N-4-pyridinylbenzamide is a promising anticancer agent that has shown efficacy against a wide range of cancer cell lines. Its mechanism of action involves the inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis. 2-(allylthio)-N-4-pyridinylbenzamide has several advantages, including its broad-spectrum activity and favorable safety profile, but also has limitations, such as its low synthesis yield. Future research directions for 2-(allylthio)-N-4-pyridinylbenzamide include investigating its efficacy in combination with other anticancer agents and optimizing its synthesis yield.
Méthodes De Synthèse
The synthesis of 2-(allylthio)-N-4-pyridinylbenzamide involves the reaction of 4-bromo-2-fluorobenzonitrile with allylthiol in the presence of a palladium catalyst to yield 2-(allylthio)-4-bromo-2'-fluorobenzonitrile. This compound is then reacted with 4-pyridinylboronic acid in the presence of a palladium catalyst to yield 2-(allylthio)-N-4-pyridinylbenzamide. The overall yield of the synthesis is around 20%.
Applications De Recherche Scientifique
2-(allylthio)-N-4-pyridinylbenzamide has been extensively studied for its anticancer properties. It has been shown to inhibit microtubule polymerization, which is a critical process for cell division. This inhibition leads to cell cycle arrest and ultimately cell death. 2-(allylthio)-N-4-pyridinylbenzamide has been shown to be effective against a wide range of cancer cell lines, including breast, lung, colon, ovarian, and prostate cancer.
Propriétés
IUPAC Name |
2-prop-2-enylsulfanyl-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-2-11-19-14-6-4-3-5-13(14)15(18)17-12-7-9-16-10-8-12/h2-10H,1,11H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAOIYSBRBIRFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=CC=CC=C1C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine](/img/structure/B5380037.png)
![1,6-dimethyl-4-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5380045.png)
![7-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5380054.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(3-hydroxypropyl)(methyl)amino]nicotinamide](/img/structure/B5380063.png)
![2-(diethylamino)ethyl 4-{[(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]amino}benzoate](/img/structure/B5380081.png)
![2-(5-{[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5380083.png)
![4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5380088.png)
![7-[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]pyrazolo[1,5-a]pyridine](/img/structure/B5380094.png)

![N,1,6-trimethyl-N-[3-(1H-tetrazol-5-yl)benzyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5380105.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5380119.png)
![4-(4-phenyl-1H-pyrazol-5-yl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5380126.png)
![4-{[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(3-cyclohexen-1-yl)acrylate](/img/structure/B5380140.png)